3-Chloro-2-iodo-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-iodo-5-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C6H2ClF3IN . It is a solid substance and is used as a building block in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves complex chemical reactions. For instance, the chloride can be transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The molecular weight of this compound is 307.44 . The structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a chlorine atom, an iodine atom, and a trifluoromethyl group .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can vary depending on the specific synthesis process. One example includes a Pd-catalyzed coupling reaction . Another example involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical and Chemical Properties Analysis
This compound is a solid substance . Detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Novel Interaction Products and Spectroscopic Characterization
One notable application of related trifluoromethyl pyridine derivatives involves the study of their interaction products and spectroscopic characterization. Chernov'yants et al. (2011) explored the behavior of 5-trifluoromethyl-pyridine-2-thione toward molecular iodine, revealing the formation of a complex that was thoroughly characterized by UV-spectroscopy and X-ray diffraction. This research demonstrates the compound's potential in forming structurally interesting complexes with applications in material science and molecular engineering (Chernov'yants et al., 2011).
Chemical Synthesis and Functionalization
The compound and its derivatives have been extensively studied for their roles in chemical synthesis and functionalization. Cottet et al. (2004) detailed the regioexhaustive functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, leading to the synthesis of various carboxylic acids. This work highlights the compound's versatility as a precursor in the synthesis of complex organic molecules with potential applications in pharmaceuticals and agrochemicals (Cottet et al., 2004).
Application in Pesticide Synthesis
An important application of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine derivatives is found in the synthesis of pesticides. Du Yi-hui (2009) reported the synthesis of 2-cholo-3-iodopyridine, a crucial intermediate for producing 2-chloro-3-(trifluoromethyl) pyridine, which serves as an intermediate in the synthesis of flazasulfuron, a potent herbicide. The process underscores the compound's significance in developing agricultural chemicals (Du Yi-hui, 2009).
Advances in Boronic Acid Derivatives
The compound's utility is further extended to the synthesis of boronic acid derivatives, which are essential in cross-coupling reactions used in drug discovery and material science. Liu Guoqua (2014) conducted a study on synthesizing 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, highlighting the compound's applicability in creating functionalized materials and pharmaceutical intermediates (Liu Guoqua, 2014).
Safety and Hazards
Future Directions
Trifluoromethylpyridine derivatives, which include 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine, are used in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have been introduced to the market, and several pharmaceutical and veterinary products containing the trifluoromethylpyridine moiety have been granted market approval . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Mechanism of Action
Target of Action
It is often used as a pharmaceutical intermediate and an advanced chemical intermediate , which suggests that it may interact with various biological targets depending on the specific drug it is used to synthesize.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine. It is slightly soluble in water and light-sensitive . Therefore, it should be stored away from oxidizing agents, kept in a cool, dry, and well-ventilated condition, and protected from exposure to light .
Biochemical Analysis
Biochemical Properties
3-Chloro-2-iodo-5-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s halogenated structure allows it to form strong interactions with active sites of enzymes, potentially inhibiting or modifying their activity. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates, by binding to their heme groups and altering their catalytic activity . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with membrane-bound proteins and receptors.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and contextFor example, it has been observed to modulate the activity of kinases involved in signal transduction pathways, leading to altered phosphorylation states of key signaling proteins . This modulation can result in changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s interaction with membrane proteins can impact cellular metabolism by altering the transport and distribution of metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . For instance, the compound can inhibit the activity of certain proteases by binding to their active sites, preventing substrate cleavage. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. The compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . In in vitro studies, the compound’s effects on cellular function can be observed within hours of exposure, with changes in cell signaling and gene expression becoming evident. In in vivo studies, the compound’s long-term effects on cellular function can be monitored over days or weeks, providing insights into its potential therapeutic applications and toxicity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, the compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to its interaction with critical enzymes and proteins involved in liver and kidney function. Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response. These studies are essential for determining the compound’s safety and therapeutic window.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by conjugation reactions. The compound’s metabolism can affect metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties . The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in lipid-rich compartments. It can interact with transporters and binding proteins, facilitating its distribution to specific cellular locations. The compound’s localization and accumulation can affect its activity and function, making it important to study these aspects in detail.
Subcellular Localization
The subcellular localization of this compound is determined by its interaction with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
3-chloro-2-iodo-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKSELWKZDQLON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50579817 | |
Record name | 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50579817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134161-12-9 | |
Record name | 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50579817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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